molecular formula C9H6ClFN2O B13184919 2-Chloro-6-fluoro-8-methylquinazolin-4-ol

2-Chloro-6-fluoro-8-methylquinazolin-4-ol

Cat. No.: B13184919
M. Wt: 212.61 g/mol
InChI Key: RSTZLOUQWXAVHJ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-8-methylquinazolin-4-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-8-methylquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aza-reactions, such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . Microwave-assisted reactions and metal-mediated reactions are also employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of quinazoline derivatives often utilizes phase-transfer catalysis and ultrasound-promoted reactions to achieve high yields and purity . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-8-methylquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential therapeutic applications compared to other quinazoline derivatives .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-6-fluoro-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c1-4-2-5(11)3-6-7(4)12-9(10)13-8(6)14/h2-3H,1H3,(H,12,13,14)

InChI Key

RSTZLOUQWXAVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(NC2=O)Cl)F

Origin of Product

United States

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